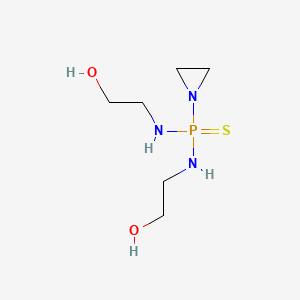
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(2-methylphenoxy)oxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
o-Cresol beta-D-Glucuronide: is a glucuronide conjugate of o-cresol, a type of phenolic compound. This compound is formed through the process of glucuronidation, where o-cresol is conjugated with glucuronic acid. It is commonly used as a reference standard in research to identify and quantify the presence of o-cresol metabolites in biological samples, aiding in the understanding of xenobiotic metabolism .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of o-Cresol beta-D-Glucuronide can be achieved through enzymatic methods. One approach involves using liver microsomes containing UDP-glucuronosyltransferases (UGTs) from Aroclor 1254-induced rats. The reaction conditions typically involve the incubation of o-cresol with UDP-glucuronic acid in the presence of UGTs, resulting in the formation of o-Cresol beta-D-Glucuronide.
Industrial Production Methods: While specific industrial production methods for o-Cresol beta-D-Glucuronide are not widely documented, the enzymatic synthesis approach mentioned above can be scaled up for industrial applications. The use of recombinant UGTs and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: o-Cresol beta-D-Glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved to release o-cresol and glucuronic acid. This reaction is catalyzed by beta-glucuronidase enzymes.
Common Reagents and Conditions:
Hydrolysis: Beta-glucuronidase enzymes are commonly used to catalyze the hydrolysis of o-Cresol beta-D-Glucuronide. The reaction conditions typically involve an aqueous buffer solution at a physiological pH and temperature.
Oxidation and Reduction: While o-Cresol beta-D-Glucuronide itself is not commonly subjected to oxidation or reduction reactions, its parent compound, o-cresol, can undergo such reactions. For example, o-cresol can be oxidized to form o-quinone or reduced to form o-cresol derivatives.
Major Products Formed:
Hydrolysis: The major products formed from the hydrolysis of o-Cresol beta-D-Glucuronide are o-cresol and glucuronic acid.
科学的研究の応用
Chemistry: o-Cresol beta-D-Glucuronide is used as a reference standard in analytical chemistry to identify and quantify o-cresol metabolites in biological samples. This is particularly important in studies related to xenobiotic metabolism and environmental analysis .
Biology: In biological research, o-Cresol beta-D-Glucuronide is used to study the metabolic pathways of phenolic compounds and their conjugation with glucuronic acid. It helps in understanding the detoxification processes in the liver and other tissues.
Medicine: o-Cresol beta-D-Glucuronide is used in pharmacokinetic studies to investigate the metabolism and excretion of drugs that undergo glucuronidation. It serves as a biomarker for exposure to o-cresol and related compounds.
Industry: In the industrial sector, o-Cresol beta-D-Glucuronide is used in the development and validation of analytical methods for environmental monitoring and quality control of products containing phenolic compounds.
作用機序
The mechanism of action of o-Cresol beta-D-Glucuronide involves its formation through the conjugation of o-cresol with glucuronic acid. This process is catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver and other tissues. The resulting glucuronide conjugate is more water-soluble than the parent compound, facilitating its excretion from the body.
Molecular Targets and Pathways:
UDP-glucuronosyltransferases (UGTs): These enzymes catalyze the conjugation of o-cresol with glucuronic acid.
Beta-glucuronidase: This enzyme catalyzes the hydrolysis of o-Cresol beta-D-Glucuronide, releasing o-cresol and glucuronic acid.
類似化合物との比較
p-Cresol beta-D-Glucuronide: Similar to o-Cresol beta-D-Glucuronide, this compound is a glucuronide conjugate of p-cresol and is used in similar research applications.
m-Cresol beta-D-Glucuronide: This is another isomeric form of cresol glucuronide, with the methyl group positioned differently on the benzene ring.
Uniqueness: o-Cresol beta-D-Glucuronide is unique in its specific structure and the position of the methyl group on the benzene ring. This structural difference can influence its metabolic pathways, reactivity, and applications in research and industry.
特性
分子式 |
C13H16O7 |
|---|---|
分子量 |
284.26 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(2-methylphenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C13H16O7/c1-6-4-2-3-5-7(6)19-13-10(16)8(14)9(15)11(20-13)12(17)18/h2-5,8-11,13-16H,1H3,(H,17,18)/t8-,9-,10+,11-,13-/m0/s1 |
InChIキー |
UPSZSICMSBXXRN-JPYZYGQNSA-N |
異性体SMILES |
CC1=CC=CC=C1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
正規SMILES |
CC1=CC=CC=C1OC2C(C(C(C(O2)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



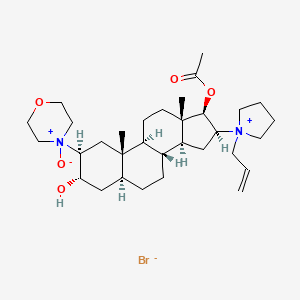
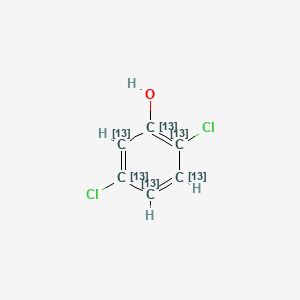

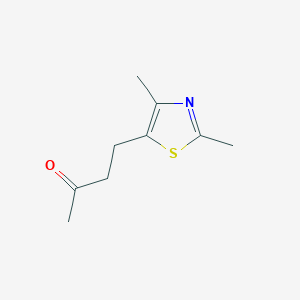



![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-4-yl] benzoate](/img/structure/B13857587.png)
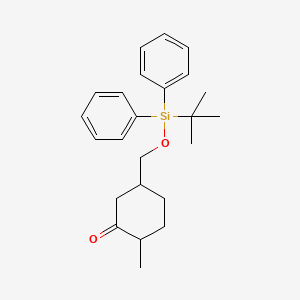
![sodium;(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B13857594.png)
![1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin](/img/structure/B13857598.png)
